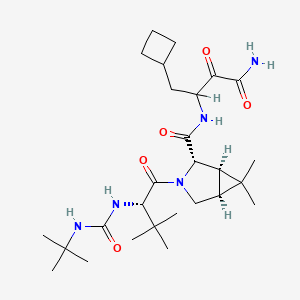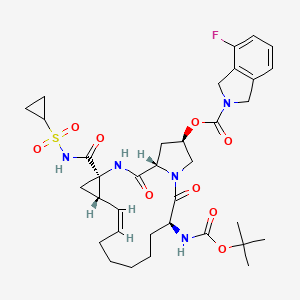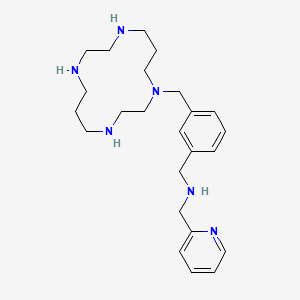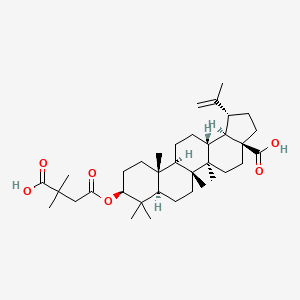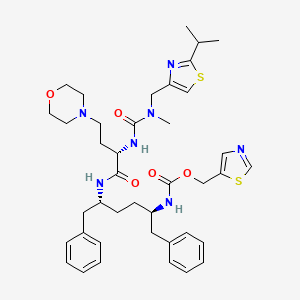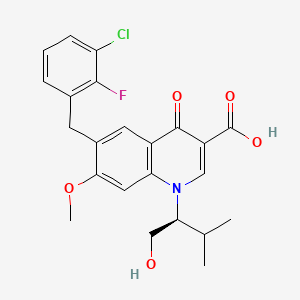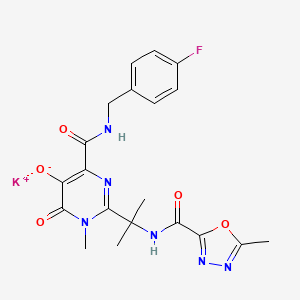
Tak-593
Übersicht
Beschreibung
TAK-593, also known by its chemical structure CAS number 1005780-62-0, is a small molecular weight compound. It selectively targets VEGFR2 (VEGF receptor 2) and PDGFRβ (platelet-derived growth factor receptor beta). Notably, this compound exhibits a remarkably long residence time on its targets .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for TAK-593 have not been widely disclosed in the literature. it is typically synthesized through custom chemical processes.
Industrial Production Methods:: Information on large-scale industrial production methods for this compound is limited. Companies like Takeda Pharmaceutical Co., Ltd. have been involved in its development .
Analyse Chemischer Reaktionen
TAK-593 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Hier sind einige wichtige Punkte:
Oxidation und Reduktion: this compound kann an Redoxreaktionen teilnehmen, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind proprietär. Forscher optimieren diese Parameter in der Regel während der kundenspezifischen Synthese.
Hauptprodukte: Die bei this compound-Reaktionen gebildeten Hauptprodukte hängen vom jeweiligen Reaktionstyp und den Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
TAK-593 hat Anwendungen in verschiedenen wissenschaftlichen Bereichen gefunden:
Krebsforschung: Aufgrund seiner Hemmung von VEGFR und PDGFR wird this compound hinsichtlich seiner antiangiogenen und antitumoralen Wirkungen untersucht.
Ophthalmologie: This compound-Augenemulsion wurde zur Behandlung der altersbedingten Makuladegeneration (AMD) durch Unterdrückung der Angiogenese untersucht.
Andere Bereiche: Weitere Forschungsarbeiten sind im Gange, um sein Potenzial in anderen Kontexten zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst:
VEGFR-Hemmung: Durch die Zielsetzung von VEGFR1, VEGFR2 und VEGFR3 stört this compound die Angiogenese und das Wachstum von vaskulären Endothelzellen.
PDGFR-Hemmung: Die Hemmung von PDGFRα und PDGFRβ beeinflusst die Zellproliferation und -migration.
Wirkmechanismus
TAK-593’s mechanism of action involves:
VEGFR Inhibition: By targeting VEGFR1, VEGFR2, and VEGFR3, this compound disrupts angiogenesis and vascular endothelial cell growth.
PDGFR Inhibition: Inhibiting PDGFRα and PDGFRβ affects cell proliferation and migration.
Vergleich Mit ähnlichen Verbindungen
TAK-593 zeichnet sich durch seine Selektivität für VEGFR und PDGFR aus. Ähnliche Verbindungen umfassen andere Tyrosinkinase-Inhibitoren, aber die einzigartigen Eigenschaften von this compound heben es hervor.
Eigenschaften
IUPAC Name |
N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFZXPPHBWCXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005780-62-0 | |
| Record name | TAK-593 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005780620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-593 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAK-593 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I42X8XX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
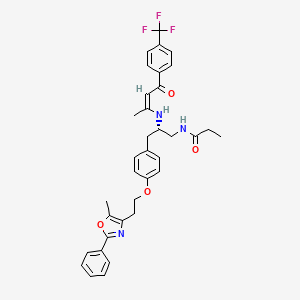
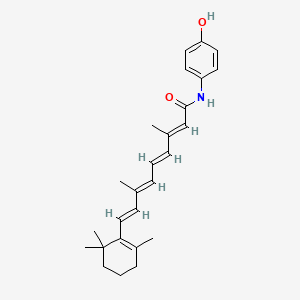



![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)
